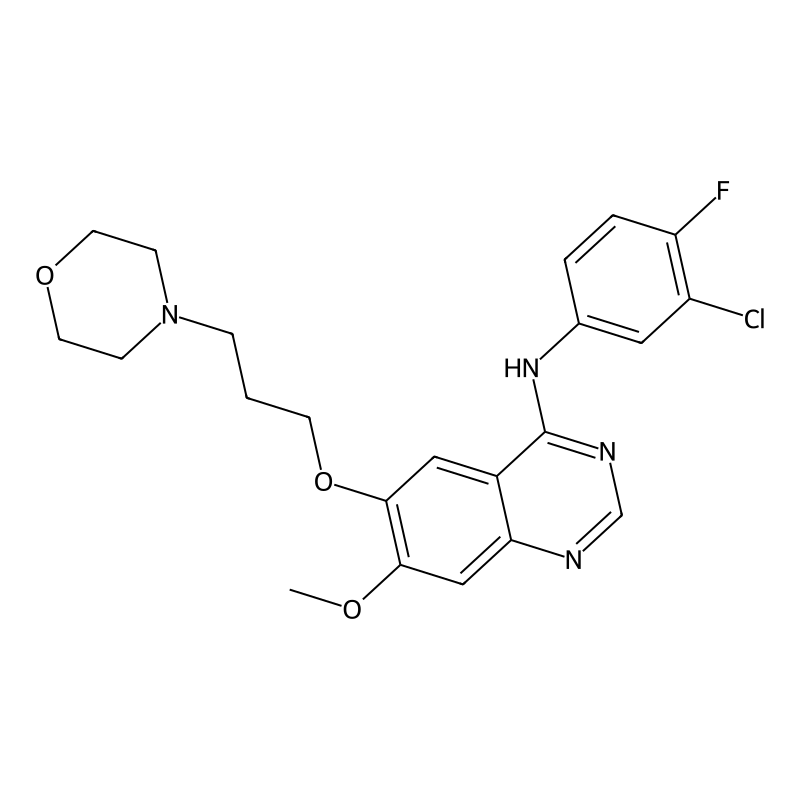

Gefitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) widely procured as a foundational reference standard in oncology research and pharmaceutical development. As a weakly basic compound with pKa values of 5.4 and 7.2, it exhibits highly pH-dependent solubility, becoming practically insoluble above pH 7 [1]. This distinct physicochemical profile, combined with its specific binding affinity for EGFR exon 19 deletions and L858R mutations, makes Gefitinib a critical benchmark material for evaluating novel lipid-based formulations, establishing baseline parameters in ADME/Tox permeability assays, and calibrating mutant-selective kinase inhibition models.

Substituting Gefitinib with other EGFR TKIs—such as Erlotinib, Afatinib, or Osimertinib—fundamentally compromises assay validity due to divergent physicochemical and pharmacokinetic properties. For example, Afatinib is highly soluble across a broad physiologic pH range (1 to 7.5), rendering it useless as a substitute in pH-dependent drug-drug interaction models (e.g., proton-pump inhibitor co-administration assays) where Gefitinib's sharp solubility drop is required [1]. Furthermore, third-generation TKIs like Osimertinib possess high blood-brain barrier permeability, whereas Gefitinib exhibits heavily restricted central nervous system (CNS) penetration [2]. Replacing Gefitinib with a more penetrant analog eliminates the necessary negative baseline control required when screening next-generation neuro-oncology compounds.

pH-Dependent Solubility for Formulation and Interaction Modeling

Gefitinib's utility in formulation research stems from its weak base characteristics (pKa 5.4 and 7.2), resulting in a sharp drop in aqueous solubility between pH 4 and pH 6, and practical insolubility above pH 7 [1]. This contrasts sharply with second-generation TKIs like Afatinib, which maintain high solubility throughout the pH 1 to 7.5 range [2]. This specific pH-dependent solubility makes Gefitinib an irreplaceable model compound for evaluating lipid-based delivery systems (e.g., liposomes, docusate salts) and modeling absorption deficits caused by acid-reducing agents.

| Evidence Dimension | Aqueous solubility across physiologic pH range |

| Target Compound Data | Gefitinib: Practically insoluble above pH 7; sharp drop between pH 4 and 6 |

| Comparator Or Baseline | Afatinib: Highly soluble throughout pH 1 to 7.5 |

| Quantified Difference | Gefitinib exhibits strict pH-dependent solubility, whereas Afatinib is pH-independent in the physiologic range. |

| Conditions | Aqueous solution, variable pH (1.0 - 7.5) |

Procuring Gefitinib is essential for establishing valid in vitro models of pH-dependent drug absorption and testing novel solubilizing excipients.

Standardized Gut Epithelial Permeability in Caco-2 Models

In standardized 3-day Caco-2 cell monolayer transwell systems, Gefitinib demonstrates an intermediate apical-to-basolateral transfer rate (Papp) of 0.38 × 10^-6 cm/s at 20 µM concentrations [1]. This provides a critical mid-range baseline compared to the highly restricted transfer of Erlotinib (0.13 × 10^-6 cm/s) and the rapid permeation of multikinase inhibitors like Sorafenib (14.1 × 10^-6 cm/s)[1]. Gefitinib's specific efflux ratio and intermediate permeability make it a highly reliable reference standard for calibrating intestinal absorption assays.

| Evidence Dimension | Apical-to-basolateral transfer rate (Papp) |

| Target Compound Data | Gefitinib: 0.38 × 10^-6 cm/s |

| Comparator Or Baseline | Erlotinib: 0.13 × 10^-6 cm/s; Sorafenib: 14.1 × 10^-6 cm/s |

| Quantified Difference | Gefitinib permeates ~3-fold faster than Erlotinib but ~37-fold slower than Sorafenib. |

| Conditions | Caco-2 gut epithelial model, 20 µM concentration |

Provides a precise, intermediate permeability benchmark necessary for validating ADME/Tox transwell assays and evaluating permeation enhancers.

Baseline Control for Blood-Brain Barrier (BBB) Penetration

When evaluating novel TKIs for central nervous system (CNS) activity, Gefitinib serves as the definitive restricted-penetration baseline. In vivo models demonstrate that Gefitinib has an unbound brain-to-plasma partition ratio (Kpuu,brain) of just 0.02 and a brain:plasma Cmax ratio of 0.21 [1]. In stark contrast, the third-generation TKI Osimertinib achieves a Kpuu,brain of 0.39 and a brain:plasma Cmax ratio of 3.41 [1]. This massive disparity confirms Gefitinib's role as a negative control when screening compounds for brain metastasis efficacy.

| Evidence Dimension | Unbound brain-to-plasma partition ratio (Kpuu,brain) |

| Target Compound Data | Gefitinib: 0.02 (Brain:Plasma Cmax ratio = 0.21) |

| Comparator Or Baseline | Osimertinib: 0.39 (Brain:Plasma Cmax ratio = 3.41) |

| Quantified Difference | Gefitinib exhibits a >15-fold lower BBB penetration compared to Osimertinib. |

| Conditions | In vivo mouse brain metastasis model |

Crucial for use as a negative control in pharmacokinetic studies aiming to develop highly CNS-penetrant targeted therapies.

Kinase Inhibition Selectivity for EGFR L858R vs Wild-Type

Gefitinib is utilized to establish baseline inhibition metrics in mutant-selective EGFR assays. In H3255 cell lines harboring the L858R mutation, Gefitinib yields an IC50 of 0.075 µM, whereas the irreversible pan-HER inhibitor Dacomitinib achieves a 10-fold lower IC50 of 0.007 µM [1]. Furthermore, in wild-type EGFR cell lines (H1819), Gefitinib demonstrates an IC50 of 0.42 µM compared to Dacomitinib's 0.029 µM [1]. This moderate, reversible affinity profile makes Gefitinib the standard first-generation comparator for quantifying the enhanced potency and selectivity of next-generation covalent inhibitors.

| Evidence Dimension | IC50 for EGFR L858R mutant (H3255 cells) |

| Target Compound Data | Gefitinib: 0.075 µM |

| Comparator Or Baseline | Dacomitinib: 0.007 µM |

| Quantified Difference | Gefitinib provides a 10-fold lower potency baseline compared to second-generation irreversible inhibitors. |

| Conditions | In vitro cell viability assay (H3255 L858R mutant and H1819 wild-type) |

Enables researchers to accurately quantify the fold-improvement in potency and wild-type sparing of novel experimental kinase inhibitors.

Reference Standard for pH-Dependent Drug Interaction Assays

Driven by its sharp solubility drop between pH 4 and 6, Gefitinib is the preferred reference material for modeling the pharmacokinetic impact of acid-reducing agents (e.g., proton pump inhibitors). It allows formulation scientists to validate in vitro dissolution models that predict absorption deficits [1].

Baseline Control in Caco-2 Permeability and Efflux Screening

With a well-characterized, intermediate apical-to-basolateral transfer rate, Gefitinib is ideal for calibrating Caco-2 transwell systems. It serves as a reliable benchmark when testing the efficacy of novel pharmaceutical permeation enhancers or efflux pump inhibitors [2].

Negative Control for CNS-Penetrant Oncology Drug Development

Due to its highly restricted blood-brain barrier penetration, Gefitinib is an essential negative control in in vivo pharmacokinetic studies. It provides a reliable baseline to prove the enhanced CNS distribution of novel, brain-penetrant targeted therapies [3].

Calibration of Mutant-Selective (L858R/Del19) Kinase Assays

Gefitinib's specific, moderate-affinity IC50 profile against EGFR L858R mutations makes it the gold-standard first-generation comparator. Procurement of Gefitinib is necessary to quantify the fold-resistance or enhanced potency of experimental second- and third-generation covalent inhibitors in biochemical and cellular assays [4].

References

- [1] Journal of Clinical Oncology. 'Can an Acidic Beverage Reduce Interactions Between Proton Pump Inhibitors and Erlotinib?'

- [2] PMC. 'Epithelial Transfer of the Tyrosine Kinase Inhibitors Erlotinib, Gefitinib, Afatinib, Crizotinib, Sorafenib, Sunitinib, and Dasatinib: Implications for Clinical Resistance.'

- [3] AACR Journals. 'Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models.'

- [4] MDPI. 'Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.'

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.2

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic nonâsmall cell lung cancer (NSCLC) with activating mutations of EGFRâTK.

Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Iressa

FDA Approval: Yes

Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.

Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE02 - Gefitini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Elimination is by metabolism (primarily CYP3A4) and excretion in feces. Excretion is predominantly via the feces (86%), with renal elimination of drug and metabolites accounting for less than 4% of the administered dose.

1400 L [IV administration]

595 mL/min [IV administration]

Metabolism Metabolites

Gefitinib has known human metabolites that include 4-Defluoro-4-hydroxy Gefitinib and O-Desmethyl Gefitinib.

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.

Explore Compound Types